molecular formula C10H8ClNO B15069956 8-Chloro-1-methoxyisoquinoline

8-Chloro-1-methoxyisoquinoline

Cat. No.: B15069956
M. Wt: 193.63 g/mol
InChI Key: CYXHICGIYXDDDK-UHFFFAOYSA-N
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Description

8-Chloro-1-methoxyisoquinoline is a heterocyclic organic compound with the molecular formula C10H8ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 1st position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-methoxyisoquinoline typically involves the reaction of 8-chloroisoquinoline with sodium methoxide. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product . The reaction can be represented as follows:

[ \text{8-Chloroisoquinoline} + \text{Sodium Methoxide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and optimized conditions to ensure high yield and purity. The raw materials, 8-chloroisoquinoline and sodium methoxide, are readily available and cost-effective, making the industrial production feasible .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted by other nucleophiles.

  • Oxidation and Reduction Reactions

Properties

IUPAC Name

8-chloro-1-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXHICGIYXDDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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